5-Hexylfuran-2(5H)-one

Description

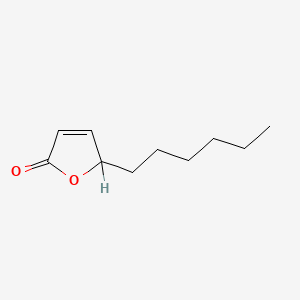

Structure

3D Structure

Properties

IUPAC Name |

2-hexyl-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHZWQLGZWVFFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1C=CC(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862978 | |

| Record name | 5-Hexylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2518-53-8 | |

| Record name | 2-Decen-4-olide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2518-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hexylfuran-2(5H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002518538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hexylfuran-2(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Bioprospecting of 5 Hexylfuran 2 5h One

Identification of 5-Hexylfuran-2(5H)-one in Biological Sources

While the core structure of furanone is widespread in nature, the specific identification of this compound has been documented in select biological sources, spanning both the plant and microbial kingdoms.

Plant-Derived Sources (e.g., Asplenium unilaterale)

Phytochemical investigations of various plant species have led to the identification of a range of furanone derivatives. Although comprehensive phytochemical studies on the fern Asplenium unilaterale have been conducted, detailing its polyphenolic and other constituents, the presence of this compound has not been explicitly reported in the available scientific literature. However, the broader Asplenium genus is known for its diverse secondary metabolite profile, suggesting that further, more targeted analyses could potentially reveal the presence of this and other furanone compounds.

Microbial Origin (e.g., Aureobasidium species)

The microbial world is a rich reservoir of novel chemical entities. The genus Aureobasidium, a group of black, yeast-like fungi, is recognized for its production of a variety of secondary metabolites, including polysaccharides and other bioactive compounds. While studies have detailed the production of metabolites like aureobasidin A from Aureobasidium species, the specific isolation of this compound from this genus is not prominently documented in current research. The metabolic versatility of Aureobasidium, however, makes it a plausible candidate for the production of furanone derivatives, warranting further investigation.

Isolation Methodologies for Natural this compound

The isolation of furanones from natural matrices relies on a combination of extraction and chromatographic techniques, tailored to the physicochemical properties of the target compound and the nature of the source material.

Solvent Extraction Techniques

The initial step in isolating this compound from biological material typically involves solvent extraction. The choice of solvent is critical and is guided by the polarity of the target molecule. For furanones, which are moderately polar, a range of organic solvents can be employed. A common approach involves sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol (B129727), to fractionate the crude extract based on the polarity of its components. For microbial cultures, the extraction may be performed on either the culture broth or the mycelial mass, depending on whether the compound is secreted or retained within the cells.

Chromatographic Separation and Purification (e.g., Silica Gel, Sephadex LH-20, Semi-Preparative HPLC)

Following initial extraction, the resulting crude extract, which contains a complex mixture of compounds, requires further purification. Column chromatography is a fundamental technique used for this purpose.

Table 1: Chromatographic Techniques for Furanone Purification

| Chromatographic Technique | Stationary Phase | Principle of Separation | Application in Furanone Isolation |

| Silica Gel Column Chromatography | Silica Gel | Adsorption | Used for the initial fractionation of the crude extract based on polarity. |

| Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Size Exclusion and Adsorption | Effective for separating compounds of different molecular sizes and polarities. |

| Semi-Preparative High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) or Normal-phase | Partitioning | Provides high-resolution separation for the final purification of the target compound. |

The fractions collected from these chromatographic steps are typically monitored by thin-layer chromatography (TLC) or analytical HPLC to track the presence of the desired compound. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are then used to confirm the structure of the isolated this compound.

Ecological and Biosynthetic Context of this compound in Producing Organisms

The production of secondary metabolites like this compound by organisms is not arbitrary; it is often linked to specific ecological functions and is the result of intricate biosynthetic pathways.

Furanones produced by marine algae, for instance, have been shown to act as signaling molecules that can interfere with bacterial communication, a process known as quorum sensing. This interference can prevent the formation of biofilms on the surface of the algae, thereby protecting them from colonization by microorganisms. It is plausible that this compound, when produced by plants or microbes, could serve similar defensive roles, acting as an antimicrobial or antifeedant agent.

The biosynthesis of the furanone ring itself can occur through various metabolic routes. In many organisms, the building blocks for such compounds are derived from fatty acid or polyketide pathways. The assembly of the carbon skeleton is followed by a series of enzymatic reactions, including oxidations and cyclizations, to form the final furanone structure. The specific biosynthetic pathway leading to this compound is likely to involve the condensation of a six-carbon fatty acid precursor with a four-carbon unit, followed by subsequent enzymatic modifications. Understanding the genetic and enzymatic machinery behind its production is an active area of research.

Synthetic Strategies for 5 Hexylfuran 2 5h One and Its Derivatives

General Methodologies for Furanone Core Synthesis

The construction of the fundamental furanone framework can be broadly categorized into two main approaches: the formation of the heterocyclic ring from acyclic precursors (ring-closure reactions) and the chemical transformation of pre-existing furanone compounds. ontosight.ai

Ring-closure or cyclization reactions are a cornerstone of furanone synthesis, offering a direct route to the heterocyclic core from various open-chain starting materials. ontosight.ai These methods often involve the intramolecular cyclization of functionalized precursors.

One notable strategy involves the acid-catalyzed rearrangement of 4-hydroxycyclobutenones functionalized with a diazo group at the C-4 position. This reaction proceeds through an α-carbocation intermediate, which then undergoes recyclization to form the 2(5H)-furanone ring. acs.org Similarly, rhodium-catalyzed or photolytic decomposition of these diazo compounds can also yield 2(5H)-furanones via a carbenoid or carbene intermediate, respectively. acs.org

Another versatile approach is the tandem oxa-Nazarov cyclization. For instance, the reaction of conjugated 1,2-diketones with N-bromosuccinimide, catalyzed by a combination of Cu(OTf)₂ and diphenyl phosphate, leads to the formation of 2,4-dibromo-3(2H)-furanones. organic-chemistry.org Gold-catalyzed cyclizations of γ-hydroxyalkynones or 2-oxo-3-butynoic esters with various nucleophiles also provide an efficient pathway to substituted 3(2H)-furanones under mild conditions. organic-chemistry.org

Furthermore, ring expansion reactions of cyclobutenone derivatives have been employed. For example, 4-hydroxy-2-cyclobutenones can be converted to 5-halo-2(5H)-furanones by treatment with halogenating agents, proceeding through a cationic ring-opening and subsequent ring-closure mechanism. thieme-connect.com

The modification of a pre-synthesized furanone ring is another powerful strategy for generating diverse derivatives. This approach allows for the introduction of various substituents onto the furanone core, enabling the fine-tuning of its chemical and biological properties. ontosight.ai

A common modification involves palladium-catalyzed cross-coupling reactions. For instance, 4-tosyl-2(5H)-furanone can react with boronic acids in a Suzuki coupling reaction to produce a range of 4-substituted 2(5H)-furanones. organic-chemistry.org This method provides a versatile route to derivatives that might be difficult to access through direct cyclization.

Side-chain modifications are also frequently employed. A parent 3(2H)-furanone, prepared through methods like the hydrogenolysis and subsequent acid hydrolysis of isoxazole (B147169) derivatives, can be further functionalized. mdpi.com The side chain can be elongated or otherwise altered to create a library of related compounds. mdpi.com

Additionally, electrophilic substitution reactions can be used to introduce functional groups onto the furanone ring. For example, the bromination of 4-methoxy-2(5H)-furanone with N-bromosuccinimide can yield a mixture of brominated products, including 3-bromo-4-methoxy-2(5H)-furanone and 5-bromo-4-methoxy-2(5H)-furanone. unipi.it

Specific Synthetic Routes for 5-Hexylfuran-2(5H)-one

The synthesis of the specific compound this compound has been achieved through several distinct and effective routes, each starting from different precursors and employing unique reaction mechanisms.

One of the most direct methods for synthesizing this compound involves an organocatalytic sequential α-aminoxylation and cis-Wittig olefination of aldehydes. This enantioselective approach allows for the preparation of (R)-5-hexylfuran-2(5H)-one with a high degree of stereocontrol. doi.org The reaction typically starts with an aldehyde which undergoes α-aminoxylation, followed by a Wittig reaction to form the butenolide ring with the desired hexyl substituent at the 5-position. doi.org This method has been successfully applied to synthesize a series of (R)-5-alkylfuran-2(5H)-ones with varying alkyl chain lengths. doi.org

Another aldehyde-based approach involves the regioselective aldol (B89426) condensation of boron or tin furanolates with aldehydes. This method provides a route to 2-(1'-hydroxyalkyl)butenolides, which can be precursors to 5-substituted furanones. acs.org

The conjugate addition, or Michael reaction, of sulfur nucleophiles to 2(5H)-furanones is a well-established method for the synthesis of 4-thio-substituted furanone derivatives. researchgate.net While this reaction primarily leads to substitution at the 4-position, it is a key strategy in the broader context of furanone functionalization. The reaction can be initiated by a base, which deprotonates a thiol to form a thiolate anion. mdpi.com This highly nucleophilic thiolate then attacks the β-carbon of the α,β-unsaturated lactone. mdpi.com Alternatively, a nucleophilic catalyst like a phosphine (B1218219) can initiate the reaction. mdpi.com The rate and efficiency of the thia-Michael addition are influenced by factors such as the solvent, pH, and the structure of both the thiol and the furanone. mdpi.com

Grignard reagents offer a powerful tool for the synthesis of substituted furanones through carbometallation reactions. A notable method involves the magnesium-mediated carbometallation of propargyl alcohols. In this one-pot reaction, a vinyl or aryl Grignard reagent adds to a propargyl alcohol to form a magnesium chelate intermediate. uottawa.cacapes.gov.br This intermediate can then react with an electrophile, such as carbon dioxide, to yield 2(5H)-furanones. uottawa.cacapes.gov.br This strategy allows for the controlled synthesis of substituted butenolides. uottawa.ca

Another approach utilizing Grignard reagents is their 1,4-addition to 5-methoxy-2(5H)-furanone. researchgate.net This reaction provides a pathway to β-alkyl-γ-alkoxy-γ-butyrolactones, which are valuable intermediates in organic synthesis. researchgate.net Furthermore, cyclic organometallic intermediates formed from the copper-catalyzed carbomagnesiation of 2,3-allenols with Grignard reagents can react with carbon dioxide to afford 2(5H)-furanones. organic-chemistry.org

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis offers a powerful and versatile tool for the construction of the 2(5H)-furanone ring system. These reactions typically involve the cyclization of functionalized, acyclic precursors, where the palladium catalyst facilitates the key ring-closing step. By selecting a starting material bearing a hexyl group, these general methods can be directly applied to the synthesis of this compound.

Various unsaturated substrates have been successfully employed in palladium-catalyzed cyclizations to yield butenolides. scispace.com One prominent strategy involves the cyclization of allenic carboxylic acids. scispace.com For instance, the reaction of 1,2-allenic carboxylic acids with aryl or alkenyl halides, co-catalyzed by a Pd(0) complex and a silver salt, can produce a range of substituted butenolides. scispace.com Another effective method is the palladium-catalyzed cyclocarbonylation of alkynols. scispace.com This process converts terminal and internal alkynols into the corresponding 2(5H)-furanones with high yields, demonstrating broad substrate tolerance. scispace.com

Furthermore, palladium-catalyzed reactions of allenes have become a cornerstone for heterocycle synthesis. chim.it These transformations can proceed through different mechanisms, often initiated by either a Pd(0) or Pd(II) species, and have been successfully used to construct furan (B31954) rings and other oxygen heterocycles. chim.it The cyclization of allenynes is another related approach where palladium catalysts can induce cycloreduction or other tandem processes to build complex cyclic systems. researchgate.net The choice of ligands, additives, and reaction conditions is crucial for controlling the regioselectivity and efficiency of these cyclizations. researchgate.netmdpi.com

Table 1: Examples of Palladium-Catalyzed Reactions for Butenolide Synthesis

| Precursor Type | Catalyst System | General Outcome | Reference(s) |

|---|---|---|---|

| Allenic Carboxylic Acids | Pd(0)/Ag(+) | β-Substituted α,β-unsaturated butenolides | scispace.com |

| Terminal/Internal Alkynols | Palladium catalyst | Substituted 2(5H)-furanones | scispace.com |

| Allenic Acids / Propargylic Carbonates | Pd(OAc)₂-TFP | β-Allenyl butenolides | rsc.org |

| 4-Tosyl-2(5H)-furanone / Boronic Acids | Palladium catalyst | 4-Substituted 2(5H)-furanones | ysu.am |

Catalytic Approaches in this compound Synthesis and Analog Developmentnih.govacs.orgusp.br

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its analogs has greatly benefited from such advancements, particularly in the fields of organocatalysis and asymmetric catalysis. These approaches provide access to structurally diverse and optically pure furanones. nih.govacs.orgusp.br

Organocatalytic Strategies for γ-Butenolidesnih.govacs.orgusp.br

Another versatile approach involves the organocatalytic reductive coupling (OrgRC) of a chiral tetronic acid with various aldehydes. nih.gov Using proline as a catalyst and a Hantzsch ester as a hydrogen donor, this reaction proceeds under ambient conditions to afford 3-alkylated chiral butenolide precursors in excellent yields. nih.gov This method has been successfully applied to the one-pot total synthesis of several butenolide-containing natural products. nih.gov Furthermore, organocatalysts like diaminomethylenemalononitrile have been shown to efficiently promote the asymmetric direct vinylogous conjugate addition of furanone derivatives to β-phenylsulfonylenones, yielding γ-alkenyl γ-butenolides with high yields and excellent enantioselectivities. acs.org

Asymmetric Michael Reactions for Enantiopure Furanonesacs.org

The asymmetric Michael reaction is a cornerstone for the enantioselective synthesis of γ-substituted butenolides. benthamscience.com This reaction typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of furanone synthesis, 2(5H)-furanone can act as a vinylogous nucleophile, adding to a Michael acceptor at its γ-position.

The development of chiral catalysts has enabled precise control over the stereochemical outcome of these reactions. Both chiral metal complexes and organocatalysts have proven effective. benthamscience.com For instance, a chiral scandium(III)–N,N′-dioxide complex catalyzes the highly efficient asymmetric vinylogous Mukaiyama–Michael reaction of 2-silyloxyfuran with chalcone (B49325) derivatives, delivering products with excellent diastereoselectivities and enantioselectivities (up to 94% ee). rsc.org

Organocatalysis has also provided powerful tools for this transformation. Chiral imidazolidinones, a type of MacMillan catalyst, have been used to catalyze the first enantioselective Mukaiyama-Michael reaction between silyloxyfurans and α,β-unsaturated aldehydes, achieving excellent enantiomeric excess (up to 99% ee). princeton.edu Similarly, multifunctional primary amine salts can catalyze the direct organocatalytic asymmetric vinylogous Michael reaction of γ-butenolide with α,β-unsaturated ketones, providing straightforward access to versatile γ-substituted butenolides with high diastereo- and enantioselectivities. rsc.org

Table 2: Catalytic Asymmetric Michael Reactions for γ-Butenolide Synthesis

| Nucleophile | Electrophile | Catalyst Type | Key Outcome | Reference(s) |

|---|---|---|---|---|

| 2-Silyloxyfuran | Chalcones | Chiral Sc(III)-N,N'-dioxide | High dr (>99:1), up to 94% ee | rsc.org |

| 2-Silyloxyfuran | α,β-Unsaturated Aldehydes | Chiral Imidazolidinone | Up to 99% ee | princeton.edu |

| γ-Butenolide | α,β-Unsaturated Ketones | Multifunctional Primary Amine Salt | Up to 30:1 dr, 95-99% ee | rsc.org |

| α-Angelica Lactone Derivatives | β-Phenylsulfonylenones | Diaminomethylenemalononitrile | Up to 97% ee | acs.org |

Synthesis of Chiral this compound Derivativesdntb.gov.ua

The synthesis of chiral furanone derivatives is of significant interest due to the prevalence of these stereodefined structures in biologically active molecules. Accessing enantiomerically pure this compound requires methodologies that can effectively control the stereocenter at the C5 position.

Stereoselective and Enantioselective Methodologies (e.g., Dynamic Kinetic Resolution)acs.orgdntb.gov.ua

Stereoselective and enantioselective strategies are essential for producing optically active butenolides. dntb.gov.ua Among the most powerful of these techniques is Dynamic Kinetic Resolution (DKR). DKR combines the kinetic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single, desired stereoisomer.

Several catalytic systems have been developed to achieve DKR in butenolide synthesis. A rhodium-catalyzed approach using a chiral diene ligand enables the highly enantio- and diastereoselective alkenylation of β,γ-unsaturated butenolides. acs.org This process involves the isomerization of the starting material to a racemic α,β-unsaturated butenolide, which then undergoes DKR to yield chiral butyrolactones with excellent enantioselectivities (>99% ee). acs.org Similarly, CuH-catalyzed 1,4-hydroboration has been used for the DKR of γ-aryl-substituted butenolides. dntb.gov.ua

Another elegant DKR strategy involves the enantioselective acetalization of enols with a racemic γ-chlorobutenolide. scispace.comnih.gov A thiourea-ammonium hybrid organocatalyst promotes the O-alkylation via an Sₙ2-type reaction. The catalyst activates both the nucleophile and the electrophile, while the chloride ion generated during the reaction facilitates the racemization of the unreacted γ-chlorobutenolide, leading to chiral acetals with good enantioselectivity. scispace.comnih.gov

Derivatization Strategies of the this compound Skeleton

The this compound skeleton is a versatile scaffold that can be chemically modified to produce a library of new compounds. ontosight.ai Derivatization can occur at various positions on the furanone ring, allowing for the fine-tuning of its chemical and physical properties.

Reactions can target the double bond or the carbons of the lactone ring. For instance, the C4 position is a common site for modification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, can be used to introduce aryl or other substituents at C4 by starting with a 4-tosyl- or 4-halo-2(5H)-furanone. ysu.am The thiolation of 3,4-dihalo-2(5H)-furanones with arylthiols proceeds with high regioselectivity to yield 4-thiosubstituted products, which can be further oxidized to the corresponding sulfones. nih.gov

The synthesis of 3,4,5-substituted furan-2(5H)-ones can be achieved through one-pot, three-component reactions involving acetylenic esters, amines, and aldehydes, often promoted by an organocatalyst. researchgate.net Additionally, the furanone core can undergo various cycloaddition reactions or be used as a precursor for other heterocyclic systems. researchgate.net These derivatization strategies highlight the utility of the this compound framework as a valuable intermediate in synthetic organic chemistry.

Introduction of Sulfur-Containing Moieties (e.g., Thioethers, Sulfones)

The introduction of sulfur-containing functional groups, such as thioethers and sulfones, into the 2(5H)-furanone core represents a significant strategy for creating derivatives with diverse chemical properties. mdpi.com The synthesis is typically a two-step process involving the formation of a thioether intermediate, which is subsequently oxidized to the corresponding sulfone. mdpi.comresearchgate.net

Research has demonstrated the synthesis of optically active sulfur-containing 2(5H)-furanone derivatives starting from chiral precursors like 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones. mdpi.comresearchgate.net In the initial step, novel thioethers are generated through the reaction of stereochemically pure 5-alkoxy-3,4-dihalo-2(5H)-furanones with various aromatic thiols under basic conditions. mdpi.comresearchgate.net This reaction proceeds via nucleophilic substitution at the C4 position of the furanone ring. nih.gov

The second step involves the oxidation of the newly formed thioether linkage. researchgate.net Using an excess of an oxidizing agent, such as hydrogen peroxide in acetic acid, effectively converts the thioethers into the corresponding chiral 2(5H)-furanone sulfones. mdpi.comresearchgate.net The sulfonyl group is a valuable pharmacophore found in various therapeutic agents. mdpi.com The combination of the sulfonyl group with the unsaturated γ-lactone moiety is an attractive approach for diversifying biological activity. mdpi.com The structures of the synthesized thioethers and sulfones are typically confirmed using methods like IR and NMR spectroscopy, HRMS, and single-crystal X-ray diffraction. mdpi.comresearchgate.net

Table 1: Synthesis of 2(5H)-Furanone Thioether and Sulfone Derivatives

| Starting Material | Reagent | Product Type | Reference |

| 5-(l)-menthyloxy-2(5H)-furanone | Aromatic thiols | Thioether | researchgate.net |

| 5-(l)-bornyloxy-2(5H)-furanone | Aromatic thiols | Thioether | mdpi.com |

| 2(5H)-furanone thioether | Hydrogen peroxide / Acetic acid | Sulfone | mdpi.comresearchgate.net |

This synthetic pathway provides a reliable method for accessing a range of sulfur-containing furanone derivatives, which could be applied to substrates like this compound to explore new chemical space.

Cycloaddition Reactions Involving 5-Substituted Furan-2(3H)-ones as Components

The furanone ring is a versatile component in cycloaddition reactions, serving as a building block for complex, polycyclic molecules. acs.orgnih.gov Specifically, 5-substituted furan-2(3H)-ones, the tautomeric form of 5-substituted furan-2(5H)-ones, are effective synthons in these transformations. nih.gov

One notable example is the organocatalytic [8+2]-cycloaddition of 5-substituted furan-2(3H)-ones with 8,8-dicyanoheptafulvene. acs.orgnih.gov In this reaction, the furan-2(3H)-one acts as a 2π-component precursor. acs.orgacs.org Under the influence of a Brønsted base catalyst, the furanone is deprotonated from its α-position to generate a reactive dienolate intermediate. acs.orgnih.gov This dienolate then participates in a higher-order cycloaddition with the 8π-component, 8,8-dicyanoheptafulvene, to yield biologically relevant polycyclic products containing a γ-butyrolactone motif. acs.orgnih.gov

Studies have shown that the nature of the substituent at the 5-position of the furanone ring influences the reaction's effectiveness. For instance, varying the length of an alkyl carbon chain at this position has a positive impact on the efficiency of the cycloaddition. acs.org This suggests that a substrate like 5-hexylfuran-2(3H)-one would be a suitable and potentially high-yielding component in this type of reaction. The reactions are typically highly diastereoselective. acs.org

Table 2: [8+2]-Cycloaddition of 5-Substituted Furan-2(3H)-ones (2) with 8,8-Dicyanoheptafulvene (1a)

| Furanone Reactant (Substituent at C5) | Product | Yield (%) | Reference |

| Methyl (2a) | 3a | 75 | acs.org |

| Propyl (2b) | 3b | 81 | acs.org |

| Isopropyl (2c) | 3c | 85 | acs.org |

| Benzyl (2f) | 3f | 80 | acs.org |

| Allyl (2g) | 3g | 78 | acs.org |

Beyond [8+2] cycloadditions, the furanone scaffold can participate in other cycloaddition pathways. Photochemical [2+2] cycloaddition reactions between chiral 2(5H)-furanones and various olefins, such as enol esters and ethers, have been used to construct functionalized cyclobutane (B1203170) rings. ysu.am This method serves as a key step in the synthesis of natural products like (+)-lineatin. ysu.am

Advanced Spectroscopic and Structural Elucidation of 5 Hexylfuran 2 5h One and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.orgbhu.ac.in By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 5-Hexylfuran-2(5H)-one can be achieved.

Proton NMR spectroscopy reveals the number of distinct proton environments and their connectivity within a molecule. For this compound, the ¹H NMR spectrum displays characteristic signals corresponding to the protons in the furanone ring and the hexyl side chain. While a specific spectrum for this compound is not publicly available, data from analogs like 5-substituted-furan-2(3H)-ones provide insight into the expected chemical shifts and coupling patterns. acs.org For instance, the olefinic protons on the furanone ring typically appear in the downfield region, while the protons of the alkyl chain resonate in the upfield region.

To view an example of a ¹H NMR spectrum for a related compound, 2(5H)-Furanone, please refer to the data provided by ChemicalBook. chemicalbook.com

Carbon-13 NMR spectroscopy provides information on the different carbon environments in a molecule. libretexts.org Each unique carbon atom gives a distinct signal, and the chemical shift indicates its electronic environment. bhu.ac.in In this compound, one would expect to see signals for the carbonyl carbon, the olefinic carbons of the furanone ring, the carbon attached to the oxygen, and the carbons of the hexyl chain.

A patent application provides ¹³C NMR data for a compound identified as this compound. googleapis.com The data is presented in the table below.

| Carbon Atom | Chemical Shift (δ) in ppm |

| 2 | 145.2 (d) |

| 5 | 6.83 (1H, 10.0, 0.4) |

Note: The provided data from the patent is incomplete and appears to contain inconsistencies. The chemical shift for C-5 is unusually low for a carbon atom and is presented with proton NMR-like multiplicity information.

For comparison, the ¹³C NMR data for 5-benzylfuran-2(3H)-one (176 MHz, CDCl₃) is: δ 176.6, 156.1, 135.3, 129.2 (2C), 128.8 (2C), 127.2, 99.8, 35.0, 34.1. nih.gov For 5-allylfuran-2(3H)-one (176 MHz, CDCl₃), the signals are at: δ 176.7, 155.4, 131.2, 118.9, 99.1, 34.1, 32.8. nih.gov

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule. sdsu.edu

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. sdsu.edu This would be crucial for confirming the sequence of protons in the hexyl chain and their relationship to the furanone ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This experiment would definitively assign each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. columbia.edulibretexts.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For this compound, HMBC would show correlations between the protons on the hexyl chain and the carbons of the furanone ring, confirming the attachment point of the side chain.

Complex pulse sequences like NOAH (NMR by Ordered Acquisition using ¹H-detection) can acquire multiple 2D spectra such as HSQC, HMBC, and COSY simultaneously, significantly reducing measurement time. jeol.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. spectroscopyonline.comutdallas.edu For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (lactone carbonyl) | ~1740-1780 |

| C=C (alkene) | ~1640-1680 |

| C-O (ester) | ~1000-1300 |

| C-H (alkane) | ~2850-2960 |

The strong absorption band for the C=O stretch of the lactone is typically the most prominent feature in the IR spectrum of furanones. wpmucdn.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to four or more decimal places. researchgate.netspectralworks.com This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound (C₁₀H₁₆O₂), the expected monoisotopic mass is 168.11503 g/mol . epa.gov HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass. researchgate.net This technique is essential for confirming the molecular formula of newly synthesized compounds or those isolated from natural sources.

Chromatographic Methods for Purity Assessment and Quantification

The purity and concentration of this compound are critical parameters determined through sophisticated chromatographic techniques. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the compound's volatility and thermal stability, as well as the specific requirements of the analysis.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like many furanones. It is widely employed for both qualitative and quantitative analysis, often coupled with a mass spectrometer (MS) for definitive identification.

Detailed Research Findings:

Gas chromatography separates components of a sample in a gaseous mobile phase. For furanones, GC analysis typically involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the column walls.

The purity of a sample can be assessed using GC by examining the resulting chromatogram. libretexts.org A pure sample should ideally yield a single, sharp peak, while the presence of impurities will be indicated by additional peaks. libretexts.org The area of each peak is proportional to the concentration of the corresponding compound, allowing for quantification. For accurate quantification, calibration curves are established using standards of known concentration.

GC coupled with mass spectrometry (GC-MS) is particularly effective. The mass spectrometer provides mass spectra for each eluting peak, which can be compared against spectral libraries for positive identification. imreblank.ch The PubChem database includes GC-MS data for this compound. nih.gov For complex matrices, comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation power. nih.govvup.skchromatographyonline.com In some cases, derivatization is employed to improve the volatility and stability of polar furanones, although this may not be necessary for this compound. nih.gov

Table 1: Typical Gas Chromatography (GC) Parameters for Furanone Analysis

| Parameter | Typical Conditions |

|---|---|

| Column Type | DB-5MS, HP-5MS (non-polar), Supelcowax, DB-FFAP (polar) imreblank.chvup.skresearchgate.net |

| Column Dimensions | 20-30 m length x 0.18-0.25 mm i.d. x 0.18-0.25 µm film thickness imreblank.chresearchgate.net |

| Carrier Gas | Helium imreblank.ch |

| Flow Rate | 1.0 mL/min (constant flow) imreblank.ch |

| Injector Temperature | 220-280 °C imreblank.chvup.sk |

| Oven Program | Initial temp 40 °C, ramp 4 °C/min to 250 °C imreblank.ch |

| Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID) imreblank.chresearchgate.net |

| Sample Preparation | Solid Phase Microextraction (SPME), Solid Phase Extraction (SPE) nih.govresearchgate.net |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for the analysis of compounds that may be thermally labile or have insufficient volatility for GC. researchgate.netmoravek.com It is a versatile method used for identification, quantification, and purification of furanones and their analogs. moravek.comopenaccessjournals.com

Detailed Research Findings:

HPLC separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. moravek.com For purity assessment, HPLC can separate this compound from potential impurities, with each compound appearing as a distinct peak in the chromatogram. torontech.com The area under the peak of the main compound relative to the total area of all peaks provides an estimate of its purity, a method known as area normalization. torontech.com

A patent application has specifically mentioned the use of C18-HPLC for the purification of this compound, highlighting the utility of reversed-phase chromatography for this compound. googleapis.com Reversed-phase columns, such as C18, are commonly used for the analysis of furanones, often with a mobile phase consisting of a mixture of water or a buffer and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netresearchgate.netnih.gov

Detection is typically achieved using a UV detector, as furanones often possess a chromophore that absorbs ultraviolet light. researchgate.net A photodiode array (PDA) detector is particularly useful for peak purity assessment as it can acquire UV spectra across the entire peak, helping to identify potential co-eluting impurities. sepscience.com For more definitive identification and quantification, HPLC can be coupled with mass spectrometry (LC-MS). sepscience.comnih.gov

Table 2: Typical High-Performance Liquid Chromatography (HPLC) Parameters for Furanone Analysis

| Parameter | Typical Conditions |

|---|---|

| Column Type | Reversed-Phase (RP) C18, Zorbax ODS researchgate.netresearchgate.netnih.gov |

| Column Dimensions | 250 mm length x 4.6 mm i.d., 5 µm particle size researchgate.net |

| Mobile Phase | Acetonitrile/Water, Methanol/Water, or Acetate Buffer gradients researchgate.netresearchgate.netnih.govnih.gov |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | UV (e.g., at 280 or 290 nm), Photodiode Array (PDA), Mass Spectrometry (MS) researchgate.netresearchgate.netnih.govsepscience.com |

| Sample Preparation | Solid Phase Extraction (SPE) with C18 cartridges researchgate.netnih.gov |

Biological Activities of 5 Hexylfuran 2 5h One and Furanone Derivatives Non Clinical, Non Human

Antimicrobial Properties

Furanone derivatives have demonstrated notable antimicrobial properties, encompassing both antibacterial and antifungal activities. ontosight.aimdpi.com

Antibacterial Activity (e.g., against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

Furanone derivatives have shown efficacy against a spectrum of both Gram-positive and Gram-negative bacteria. researchgate.net For instance, some 2(5H)-furanone derivatives exhibit antibacterial activity against Staphylococcus aureus. nih.gov Studies have demonstrated that certain synthetic furanones and their pyrrolone derivatives are active against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. ijpsr.comresearchgate.net

Research has shown that derivatives of 2(5H)-furanone can inhibit biofilm formation by E. coli, P. aeruginosa, and B. subtilis. nih.gov In one study, a pilot library of polyheterocyclic compounds was screened for their ability to inhibit the growth of various bacteria, including Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. frontiersin.org Seventeen of these compounds were active against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values between 3.125 and 12.5 μg/ml. frontiersin.org However, none showed significant activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. frontiersin.org

A transient receptor potential melastatin member 8 (TRPM8) agonist, D-3263, which has a furanone-like structure, exhibited bactericidal effects against clinical methicillin-resistant S. aureus (MRSA) strains at four times its MIC. nih.gov Another study found that madecassic acid had an MIC of 31.25 µg/mL against S. aureus and 125 µg/mL against P. aeruginosa. mdpi.com

| Furanone Derivative/Compound | Bacterial Strain | Observed Activity | MIC (μg/mL) |

| Polyheterocyclic compounds | Staphylococcus aureus | Growth inhibition | 3.125–12.5 |

| Polyheterocyclic compounds | Bacillus subtilis | Growth inhibition | 3.125–12.5 |

| D-3263 | Methicillin-resistant S. aureus (MRSA) | Bactericidal effect | ≤ 50 µM |

| Madecassic Acid | Staphylococcus aureus | Growth inhibition | 31.25 |

| Madecassic Acid | Pseudomonas aeruginosa | Growth inhibition | 125 |

| Madecassic Acid | Bacillus subtilis | Growth inhibition | 62.5 |

| Madecassic Acid | Escherichia coli | Growth inhibition | 250 |

Antifungal Activity (e.g., against Candida albicans, Alternaria brassicicola)

The antifungal potential of furanone derivatives has been investigated against various fungal pathogens. researchgate.net For example, 2(5H)-furanone derivatives have demonstrated antifungal activity. semanticscholar.org Some halogenated 3-phenyl-5-acyloxymethyl derivatives of 2(5H)-furanone showed antifungal activity against C. albicans with MIC values from 0.5 to 2 µg/mL. semanticscholar.org However, fluconazole-resistant C. albicans strains were less sensitive, with an MIC of 8 µg/mL. semanticscholar.org Another study reported that 3-arylidene-5-(4-chloro/ethyl-phenyl)-furanones had both antibacterial and antifungal activity, with MICs of 12.5–50 µg/mL against C. albicans. semanticscholar.org

A specific derivative, F105, which is a 2(5H)-furanone derivative, showed moderate antifungal activity on its own, with MIC values of 32–256 µg/mL. semanticscholar.org However, it was found to enhance the activity of fluconazole (B54011) and terbinafine. semanticscholar.org The addition of 16 µg/mL of F105 reduced the MICs of these antifungal drugs four-fold against fluconazole-resistant C. albicans isolates. semanticscholar.orgnih.gov Furthermore, some synthetic furanones and their pyrrolone derivatives have been screened for their antifungal activity against Aspergillus flavus and Aspergillus niger. ijpsr.comresearchgate.net

| Furanone Derivative | Fungal Strain | Observed Activity | MIC (μg/mL) |

| Halogenated 3-phenyl-5-acyloxymethyl derivatives | Candida albicans | Antifungal activity | 0.5 - 2 |

| Halogenated 3-phenyl-5-acyloxymethyl derivatives | Fluconazole-resistant C. albicans | Lower sensitivity | 8 |

| 3-arylidene-5-(4-chloro/ethyl-phenyl)-furanones | Candida albicans | Antifungal activity | 12.5 - 50 |

| F105 | Candida albicans | Moderate antifungal activity | 32 - 256 |

Anti-Biofilm Formation Activity

A significant aspect of the biological activity of furanone derivatives is their ability to inhibit the formation of biofilms, which are communities of microorganisms that are notoriously resistant to antimicrobial agents. nih.govbohrium.com Halogenated furanones, in particular, have been identified as effective inhibitors of biofilm formation in both Gram-negative and Gram-positive bacteria. mdpi.com

Studies have shown that furanone derivatives can reduce biofilm formation by E. coli, P. aeruginosa, B. subtilis, and C. albicans. nih.gov For instance, (Z-)-4-Bromo-5-(bromomethylene)-2(5H)-furanone and 3,4-Dichloro-2(5H)-furanone significantly reduced the adhesion capacity of Listeria monocytogenes in 24-hour treated biofilms. mdpi.com Furthermore, sulfur-containing derivatives of 2(5H)-furanone have been found to repress biofilm formation in Bacillus subtilis at a concentration of 10 μg/ml. nih.gov

A specific 2(5H)-furanone derivative, F131, has been shown to inhibit the formation of both single-species and mixed biofilms of S. aureus and C. albicans. nih.gov The minimal biofilm-prevention concentration (MBPC) for this compound was found to be between 8 and 16 μg/mL for both mono- and two-species biofilms. nih.gov Additionally, some furanone derivatives have been shown to disrupt already formed biofilms and increase the effectiveness of antibiotics. nih.gov

Other Investigated Biological Effects (excluding human clinical, safety/toxicity)

Beyond their antimicrobial and anti-biofilm properties, furanone derivatives have been investigated for other biological effects in non-human, non-clinical settings. mdpi.comnih.govbohrium.com

Anti-inflammatory Properties (in in vitro or non-human in vivo models)

Certain furanone derivatives have demonstrated anti-inflammatory properties in various experimental models. mdpi.com For example, a study on 4,5-diarylfuran-3(2H)-ones and their phenanthro[9,10-b]furan-3-ones derivatives revealed anti-inflammatory and COX-1/2 inhibitory action. nih.gov One particular F-derivative of –SOMe substituted furan-3(2H)-ones exhibited an anti-inflammatory activity of 54% in a carrageenan paw edema model at a dose of 0.01 mmol/kg. nih.govresearchgate.net

Other research has focused on the synthesis of new 2-furanone derivatives and their evaluation as anti-inflammatory agents. tandfonline.com These compounds were tested for their potential to inhibit COX enzymes, 15-LOX, and tumor necrosis factor-α (TNF-α) in vitro. tandfonline.com Additionally, some synthetic furanones and their pyrrolone derivatives have been tested for anti-inflammatory activity using the carrageenan-induced rat paw edema method. ijpsr.comresearchgate.net

Antitumor/Anticancer Activity (in in vitro cell lines or non-human models)

The potential of furanone derivatives as anticancer agents has been a subject of considerable research. researchgate.netontosight.ainih.gov A number of studies have evaluated the antitumor activities of newly synthesized bis-2(5H)-furanone derivatives against various tumor cells using the MTT assay. researchgate.netnih.gov One such compound, 4e, showed significant inhibitory activity against C6 glioma cells with an IC50 value of 12.1 μM, while exhibiting low toxicity toward normal human cells. researchgate.netnih.gov The proposed mechanism of action for this compound involves cell cycle arrest at the S-phase in C6 cells and interaction with DNA. researchgate.netnih.gov

Furthermore, the cytotoxic activity of 4,5-diarylfuran-3(2H)-ones has been studied on breast cancer (MCF-7) and squamous cell carcinoma (HSC-3) cell lines. nih.gov An F-derivative of –SOMe substituted furan-3(2H)-ones showed cytotoxicity with IC50 values of 10 μM and 7.5 μM for MCF-7 and HSC-3 cells, respectively. nih.govresearchgate.net Modified chitosan (B1678972) with furanone derivatives has also been investigated for its antitumor efficiency against HepG-2 hepatocellular cancer and MCF-7 breast cancer cells, showing a significant decrease in cancer cell viability. ekb.eg

| Furanone Derivative | Cell Line | Observed Activity | IC50 |

| Compound 4e | C6 glioma cells | Inhibitory activity | 12.1 μM |

| F-derivative of –SOMe substituted furan-3(2H)-one | MCF-7 (breast cancer) | Cytotoxicity | 10 μM |

| F-derivative of –SOMe substituted furan-3(2H)-one | HSC-3 (squamous cell carcinoma) | Cytotoxicity | 7.5 μM |

| Modified Chitosan with furanone derivatives | HepG-2 (hepatocellular cancer) | Decreased cell viability | N/A |

| Modified Chitosan with furanone derivatives | MCF-7 (breast cancer) | Decreased cell viability | N/A |

Antioxidant Effects (in in vitro or non-human models)

Furanone derivatives have been identified as possessing a spectrum of biological activities, including antioxidant properties. researchgate.netmdpi.comnih.gov The capacity of these compounds to neutralize free radicals is significant, as excessive free radicals can cause damage to cellular components such as proteins, lipids, and DNA. nih.gov

Studies have demonstrated the antioxidant potential of various furanone-related structures. For instance, 5-hydroxymethylfurfural (B1680220) (5-HMF), a compound related to the furanone family, has shown notable antioxidant activity. nih.gov In laboratory tests, 5-HMF effectively scavenged ABTS (2,2'-azinobis-3-ethylbenzothiazolin-6-sulfonic acid) and DPPH (1,1-diphenyl-2-picryhydrazyl) free radicals. nih.gov It also demonstrated a protective effect in a hemolysis assay induced by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), inhibiting red blood cell breakdown in a dose-dependent manner. nih.gov This protective action was associated with a reduction in reactive oxygen species (ROS) and malondialdehyde (MDA) content, alongside an increase in the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in erythrocytes. nih.gov

In another study, a series of newly synthesized pyrazole-based heterocycles derived from a 2(3H)-furanone scaffold were evaluated for their antioxidant capacity using the phosphomolybdenum method. nih.gov The results, expressed as ascorbic acid equivalents (AAE), indicated a range of antioxidant activities among the tested compounds. nih.gov

Table 1: Antioxidant Activity of Selected Furanone Derivatives This table is interactive. Click on headers to sort.

| Compound/Derivative Class | Assay | Model System | Key Findings | Reference |

|---|---|---|---|---|

| 5-hydroxymethylfurfural (5-HMF) | ABTS & DPPH Assays | In vitro chemical assays | Scavenged free radicals in a dose-dependent manner. | nih.gov |

| 5-hydroxymethylfurfural (5-HMF) | AAPH-induced hemolysis | In vitro (Erythrocytes) | Inhibited hemolysis; reduced ROS and MDA; increased SOD, CAT, GPx activity. | nih.gov |

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Monoamine Oxidase)

Furanone derivatives have been investigated as inhibitors of various enzymes, demonstrating their potential to modulate biological pathways. This includes enzymes relevant to metabolic diseases and inflammation.

One area of significant research is the inhibition of protein-tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. An investigation into the constituents of Eremophila bignoniiflora led to the identification of several 2(5H)-furanone sesquiterpenes. nih.gov Using high-resolution PTP1B inhibition profiling, researchers found that two 2(5H)-furanone sesquiterpene cinnamates exhibited moderate inhibitory activity against this enzyme, with IC₅₀ values ranging from 41.4 to 154.5 µM. nih.gov

Furthermore, furanone derivatives have been studied as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. Some novel furanone derivatives have been synthesized and shown to possess dual inhibitory activity against both COX-2 and 5-lipoxygenase (LOX). nih.gov In a separate study, a virtual screening approach identified (4-chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone (B427490) as a novel COX-2 inhibitor. doi.org Molecular dynamics simulations suggested that this compound binds effectively within the active site of the COX-2 enzyme. doi.org

Table 2: Enzyme Inhibition by Furanone Derivatives This table is interactive. Click on headers to sort.

| Compound/Derivative Class | Target Enzyme | IC₅₀ Value / Finding | Model System | Reference |

|---|---|---|---|---|

| 2(5H)-furanone sesquiterpene cinnamates | Protein-tyrosine phosphatase 1B (PTP1B) | 41.4 ± 1.4 to 154.5 ± 8.9 µM | In vitro enzyme assay | nih.gov |

| (4-chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone | Cyclooxygenase-2 (COX-2) | Effective inhibitor with good binding properties. | In vitro and molecular dynamics simulation | doi.org |

Analgesic Properties (in non-human in vivo models)

The analgesic potential of furanone derivatives has been confirmed in several non-human, in vivo models of pain. nih.gov These compounds are part of a broader class of substances recognized for their potential anti-inflammatory and antinociceptive effects. researchgate.net

A study investigating three mono-substituted derivatives of dihydrofuran-2-one (a saturated form of the furanone ring) revealed significant analgesic activity in rodents. nih.gov The compounds, designated L-PP, L-PP1, and L-SAL, were evaluated in various pain models. The results showed that these derivatives possess potent analgesic properties, with their calculated ED₅₀ values being lower than or comparable to reference drugs like acetylsalicylic acid or morphine in some tests. nih.gov For the most active compound, L-PP1 (3-[4-(3-trifluoromethylphenyl)-piperazin-1-yl]-dihydrofuran-2-one dihydrochloride), the ED₅₀ values were 1.34 mg/kg in the hot plate test and 0.79 mg/kg in the writhing test. nih.gov

Another study focused on a novel COX-2 inhibitor, (4-chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone, demonstrated good analgesic activity in both acute and chronic inflammatory pain models in mice. doi.org The compound was effective in the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model, indicating its potential for managing persistent pain states. doi.org

Table 3: Analgesic Activity of Furanone Derivatives in Rodent Models This table is interactive. Click on headers to sort.

| Compound | Pain Model | Species | ED₅₀ / Finding | Reference |

|---|---|---|---|---|

| L-PP1 | Hot Plate Test | Rodent | 1.34 mg/kg | nih.gov |

| L-PP1 | Writhing Test | Rodent | 0.79 mg/kg | nih.gov |

| L-PP1 | Capsaicin-induced pain | Rodent | 2.01 mg/kg | nih.gov |

| L-PP1 | Glutamate-induced pain | Rodent | 3.99 mg/kg | nih.gov |

Structure Activity Relationship Sar Studies of 5 Hexylfuran 2 5h One Derivatives Non Human

Correlating Structural Modifications on the Furanone Ring and Hexyl Side Chain with Biological Potency

The biological potency of 5-hexylfuran-2(5H)-one derivatives can be significantly altered by modifying the furanone ring or the hexyl side chain. The furanone nucleus is a common structural motif in many natural and synthetic compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. ontosight.airesearchgate.net

Furanone Ring Modifications: The 2(5H)-furanone ring is a highly reactive scaffold due to the presence of a carbonyl group conjugated with a carbon-carbon double bond. nih.gov This makes it susceptible to various chemical transformations. Introducing different substituents onto the ring can drastically modulate biological activity.

Halogenation: The introduction of halogen atoms, such as bromine or chlorine, onto the furanone ring has been shown to be a viable strategy for enhancing biological activity. unipi.it For instance, in studies on 5-arylidene-2(5H)-furanones, the addition of halogens to the aromatic ring increased cytotoxic effects against cancer cell lines. nih.gov Specifically, 3,4-dihalo-5-hydroxy-2(5H)-furanones are known to be highly reactive, with the labile halogen atoms at the C3 and C4 positions offering sites for further substitution to create diverse derivatives. nih.gov

Other Substituents: The addition of groups like nitro substituents has also been correlated with increased cytotoxicity in furanone derivatives. nih.gov The electrophilic nature of the furanone ring is often considered a key contributor to its biological mechanism. mdpi.com

Hexyl Side Chain Modifications: The lipophilic hexyl side chain at the C5 position plays a critical role in the molecule's interaction with biological targets, likely by influencing its ability to cross cell membranes.

Chain Length: Studies on related 5-substituted-furan-2(3H)-ones have shown that the length of the alkyl chain at the C5 position can influence reactivity. acs.org While a moderate increase in chain length (e.g., from methyl to propyl) enhanced reaction efficiency in a cycloaddition model, a longer chain like hexyl did not continue this trend, suggesting an optimal length for specific interactions. acs.org This principle often translates to biological activity, where chain length affects how well the molecule fits into a target's binding pocket.

Steric Bulk: The introduction of more sterically demanding groups, such as an isopropyl group instead of a linear alkyl chain, has been observed to decrease reaction yields, indicating that steric hindrance at this position can be a limiting factor. acs.org

Table 1: Summary of Structure-Activity Relationships for Furanone Derivatives

| Modification | Position | Effect on Activity/Reactivity | Reference |

|---|---|---|---|

| Introduction of Halogens | Furanone Ring (C3, C4) | Generally increases reactivity and cytotoxicity. | nih.govunipi.itnih.gov |

| Introduction of Nitro Group | Arylidene substituent | Increased cytotoxicity. | nih.gov |

| Varying Alkyl Chain Length | Side Chain (C5) | Optimal length exists; longer chains may decrease activity. | acs.org |

| Increasing Steric Bulk | Side Chain (C5) | Can decrease activity/reactivity due to steric hindrance. | acs.org |

Influence of Stereochemistry on Biological Efficacy and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of chiral compounds. patsnap.com Since living systems are inherently chiral, the different enantiomers of a drug can exhibit significant differences in their pharmacologic profiles, including binding affinity, metabolism, and toxicity. patsnap.comnih.gov

The this compound molecule possesses a chiral center at the C5 position of the furanone ring. This means it can exist as two distinct enantiomers, (R)-5-hexylfuran-2(5H)-one and (S)-5-hexylfuran-2(5H)-one. These two forms, while having identical chemical formulas, can have vastly different interactions with chiral biological targets like enzymes and receptors. nih.gov

Research on other chiral furanone derivatives highlights the importance of stereochemistry:

In a study involving optically active 2(5H)-furanone sulfones, the absolute configuration of the chiral C5 carbon was determined, underscoring the stereospecificity of the synthesis and, by extension, its potential biological interactions. nih.gov

Work on 3-Br-acivicin, a compound with a related structural motif, demonstrated that antimalarial activity was almost exclusively associated with the (5S, αS) isomers. nih.gov This suggests that biological activity is highly dependent on a specific stereochemical configuration, likely due to stereoselective cellular uptake or a precise fit within the target enzyme's active site. nih.gov

Therefore, it is crucial to consider the two enantiomers of this compound as separate chemical entities, as one may be significantly more potent or selective than the other, or one could be inactive or even contribute to off-target effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Outcomes

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools used to correlate the chemical structure of compounds with their biological activity. wikipedia.orgnih.gov These models are essential in modern drug design, allowing for the prediction of the activity of new, unsynthesized compounds, thereby saving time and resources. nih.govbasicmedicalkey.com A QSAR model is typically expressed as a mathematical equation:

Activity = f (Physicochemical Properties and/or Structural Properties) + Error wikipedia.org

The development of a robust QSAR model involves several key steps, including dataset preparation, calculation of molecular descriptors, feature selection, model building, and rigorous validation. mdpi.com

The foundation of a predictive QSAR model lies in the selection of appropriate molecular descriptors and the calibration of the model. nih.gov

Descriptor Selection: Molecular descriptors are numerical values that represent the physicochemical, topological, or geometric properties of a molecule. nih.gov There are thousands of potential descriptors, which can be categorized as:

1D Descriptors: Based on the chemical formula (e.g., molecular weight, atom counts).

2D Descriptors: Based on the 2D structure (e.g., connectivity indices, polar surface area, logP). csic.es

3D Descriptors: Based on the 3D conformation of the molecule (e.g., molecular volume, surface area).

The goal of descriptor selection is to find a small subset of non-redundant descriptors that effectively capture the structural features responsible for the observed biological activity. nih.govd-nb.info This process often involves statistical techniques to eliminate descriptors that are constant or highly correlated with each other, as intercorrelation can lead to unstable models. d-nb.info

Model Calibration: Once a set of descriptors is selected, a mathematical model is built to establish the relationship between these descriptors and the biological activity. Common statistical methods used for model calibration include:

Multiple Linear Regression (MLR) uclouvain.be

Partial Least Squares (PLS) uclouvain.be

Artificial Neural Networks (ANN) d-nb.info

The resulting equation provides insights into which molecular properties positively or negatively influence the biological outcome. For example, a QSAR study on antitubercular agents found that descriptors related to polarizability and the number of halogen atoms were positively correlated with activity. nih.gov

Validation is a critical step to ensure that a developed QSAR model is robust, stable, and has predictive power for new compounds. basicmedicalkey.comnih.gov A model that is not properly validated may perform well on the training data but fail to predict the activity of new chemicals accurately. nih.gov The Organisation for Economic Co-operation and Development (OECD) has outlined principles for creating valid QSAR models for regulatory purposes. basicmedicalkey.comresearchgate.net

Validation is typically performed using two main strategies:

Internal Validation: This assesses the stability and robustness of the model using only the training set data. The most common method is cross-validation, particularly the leave-one-out (LOO) technique, which systematically removes one compound at a time, rebuilds the model with the remaining data, and predicts the activity of the removed compound. basicmedicalkey.comresearchgate.net

External Validation: This is considered the most stringent test of a model's predictive ability. The initial dataset is split into a training set (to build the model) and a test set (which is not used in model development). The validated model is then used to predict the activities of the test set compounds, and the predictions are compared to the experimental values. basicmedicalkey.comnih.gov

Table 2: Common Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Set | Description | Acceptable Value | Reference |

|---|---|---|---|---|---|

| Coefficient of Determination | R² | Training | Measures the goodness-of-fit of the model. | > 0.6 | d-nb.info |

| Cross-validated R² | Q² (or R²cv) | Training | Measures the internal predictive ability of the model. | > 0.5 | researchgate.net |

| Predictive R² | R²pred | Test | Measures the ability of the model to predict external data. | > 0.6 | nih.gov |

More advanced validation metrics have also been proposed to provide a more stringent assessment of a model's predictive power. nih.gov

Identification of Pharmacophores and Structural Motifs Critical for Activity

A pharmacophore is the specific three-dimensional arrangement of structural features (e.g., hydrogen bond donors/acceptors, lipophilic regions, positive/negative charges) that is essential for a molecule to interact with its biological target and exert its activity. mdpi.com For this compound derivatives, several structural motifs are likely critical for biological function.

The Butenolide Ring: The α,β-unsaturated lactone system (also known as a butenolide) is a key pharmacophoric feature. nih.govmdpi.com The carbonyl group can act as a hydrogen bond acceptor, while the conjugated double bond makes the ring an electrophilic Michael acceptor, potentially allowing it to form covalent bonds with nucleophilic residues (like cysteine or lysine) in target proteins.

The C5-Oxygen Atom: The oxygen atom within the furanone ring can also act as a hydrogen bond acceptor, contributing to the binding orientation and affinity.

Substituents on the Ring: As discussed in SAR, substituents at the C3 and C4 positions can modulate the electronic properties of the ring and provide additional interaction points. For example, in some enzyme inhibitors with a related core, the ability to chelate a metal ion in the active site is a key part of the pharmacophore. nih.gov

By analyzing a series of active and inactive derivatives, these critical features can be mapped out to create a pharmacophore model, which serves as a valuable template for designing new, more potent compounds.

Mechanistic Investigations of 5 Hexylfuran 2 5h One Actions Non Clinical, Non Safety

Elucidation of Molecular Targets and Pathways in Biological Systems (non-human)

Research into the molecular interactions of furanone derivatives, a class to which 5-hexylfuran-2(5H)-one belongs, has revealed their potential to influence various biological pathways. While specific targets for this compound are still under comprehensive investigation, studies on analogous compounds provide valuable insights. For instance, certain furanones have been identified as inhibitors of quorum sensing (QS), a cell-to-cell communication system in bacteria. mdpi.com This inhibition is crucial as QS regulates a host of processes, including biofilm formation and the production of virulence factors. mdpi.com

Studies on Cellular Interactions (e.g., interaction with regulatory proteins for biofilm inhibition)

A significant area of research for 2(5H)-furanone derivatives is their ability to prevent the formation of biofilms by various pathogenic bacteria. mdpi.com Biofilms are complex communities of microorganisms encased in a self-produced matrix, which provides them with increased resistance to antibiotics and host immune responses. frontiersin.org

Studies have shown that furanone derivatives can inhibit biofilm formation in a range of bacteria, including Staphylococcus aureus, Bacillus subtilis, and Staphylococcus epidermidis. mdpi.com The mechanism behind this inhibition is believed to involve the disruption of non-covalent binding forces within the biofilm matrix and interference with bacterial adhesion to surfaces. frontiersin.org For example, certain aptamers have been shown to reduce the mRNA expression levels of genes involved in biofilm formation, such as those responsible for curli fimbriae, which are crucial for adhesion and biofilm structure in E. coli. frontiersin.org

While the precise regulatory proteins that this compound interacts with to inhibit biofilms are a subject of ongoing research, the general consensus points towards interference with the signaling pathways that control the expression of genes essential for biofilm development.

Biochemical Pathways Affected by this compound and its Analogs

The biochemical pathways influenced by this compound and its analogs are diverse. A key pathway is the one governed by quorum sensing, as discussed earlier. By modulating QS, these compounds can down-regulate the production of a wide array of virulence factors and biofilm-associated proteins. mdpi.com

In the context of higher organisms, studies on related compounds have pointed towards interactions with significant signaling pathways. For example, a synthetic analog of a human metabolite was found to bind to proteins involved in insulin (B600854) and adipokine signaling pathways, as well as those associated with inflammation, such as mitogen-activated protein kinases (Mapk1 and Mapk3). nih.gov While these are not direct studies on this compound, they highlight the potential for furanone structures to interact with crucial biochemical cascades.

Hypothesis-Driven Mechanistic Research Designs (in in vitro or non-human in vivo contexts)

The investigation into the mechanisms of this compound and its analogs often employs hypothesis-driven research designs. A common hypothesis is that these compounds act as antagonists to bacterial quorum sensing receptors. To test this, researchers have designed studies to assess the ability of furanones to inhibit the expression of QS-controlled genes.

One such research design involves the use of organocatalytic Brønsted base activation of 5-substituted-furan-2(3H)-ones to generate dienolates. nih.govresearchgate.net These reactive intermediates can then participate in cycloaddition reactions to create more complex, biologically relevant molecules with a γ-butyrolactone motif. nih.govresearchgate.net The resulting compounds are then screened for their biological activities, and their ability to interfere with specific molecular targets is evaluated. This approach allows for the systematic exploration of structure-activity relationships and the identification of key functional groups responsible for the observed biological effects.

Another in vitro approach is the use of reporter gene assays. In these systems, a reporter gene (e.g., one encoding a fluorescent or luminescent protein) is placed under the control of a QS-regulated promoter. The addition of a potential QS inhibitor, like a furanone derivative, would lead to a measurable decrease in the reporter signal, providing quantitative data on the compound's inhibitory activity.

Mechanistic Analysis of Biological Activities (e.g., DNA damage, enzyme inhibition)

The biological activities of furanone derivatives extend to the potential for inducing DNA damage and inhibiting key enzymes. While direct evidence for this compound causing DNA damage is limited in the provided context, the broader class of furanones has been studied in this regard. For instance, some chlorinated furanones like 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) have been shown to have complex interactions with DNA, although the precise nature of this interaction is not fully understood. nih.gov

Enzyme inhibition is a more clearly defined mechanism of action for many furanone compounds. As mentioned previously, the inhibition of enzymes within the quorum sensing pathways is a primary mode of their anti-biofilm activity. mdpi.com Furthermore, research on other small molecules has demonstrated the principle of targeting enzymes involved in DNA damage repair as a therapeutic strategy. mskcc.org For example, inhibitors of poly (ADP-ribose) polymerase (PARP) and DNA-dependent protein kinase (DNA-PK) can disrupt the repair of DNA single-strand and double-strand breaks, respectively. nih.govfrontiersin.org While not directly about this compound, these studies establish a precedent for how small molecules can exert their effects through the specific inhibition of enzymes crucial for cellular survival and function.

Applications of 5 Hexylfuran 2 5h One in Advanced Materials Science and Organic Synthesis Non Human Biological

Utilization as a Chemical Building Block for Complex Molecule Synthesis

As a functionalized heterocyclic molecule, 5-Hexylfuran-2(5H)-one is recognized as a valuable building block in organic synthesis. Chemical suppliers categorize it as an advanced or heterocyclic building block, suitable for creating a diverse range of secondary chemicals and intermediates for both medicinal and material chemistry applications. rsc.org The presence of multiple reactive sites within its structure allows it to be incorporated into larger molecular frameworks using various synthetic strategies. rsc.orgontosight.aipinpools.com

Research has demonstrated the potential of furanone scaffolds, including the isomer 5-Hexylfuran-2(3H)-one, in the construction of complex polycyclic systems. In one study, this furanone derivative was utilized as a key reactant in a higher-order [8 + 2]-cycloaddition reaction. frontiersin.orgpinpools.com The process involves reacting the furanone, which acts as a 2π-component, with an 8π-component like 8,8-dicyanoheptafulvene. This reaction, facilitated by Brønsted base catalysis, leads to the formation of intricate polycyclic products that contain a γ-butyrolactone motif fused with a cycloheptatriene (B165957) ring system. frontiersin.orgpinpools.com Such structures are considered biologically relevant, highlighting the role of the furanone as a starting point for molecules with complex and potentially useful bioactivities. pinpools.com

The table below details the key components used in the described cycloaddition reaction.

| Role | Compound Name | Function in Reaction |

| 2π-Component | 5-Hexylfuran-2(3H)-one | Provides a two-pi electron system for the cycloaddition. frontiersin.orgpinpools.com |

| 8π-Component | 8,8-Dicyanoheptafulvene | Provides an eight-pi electron system for the cycloaddition. frontiersin.orgpinpools.com |

| Product Class | Polycyclic γ-lactone derivatives | Forms the core structure of the resulting complex molecules. frontiersin.orgpinpools.com |

This interactive table summarizes the components involved in the synthesis of polycyclic products.

This compound is included in commercial libraries of chemical building blocks, which serve as a foundational resource for research and development in both medicinal and material chemistry. rsc.org These libraries provide chemists with a palette of molecular fragments bearing reactive functional groups that can be used to synthesize large numbers of new compounds for screening and testing. rsc.org The inclusion of this compound in these collections underscores its utility as a versatile scaffold for introducing the hexyl-substituted γ-lactone motif into novel molecular designs. rsc.orgontosight.aipinpools.com

Integration into Polymer Systems and Functional Materials

While specific studies on the polymerization of this compound are not extensively detailed, the broader class of unsaturated lactones, particularly γ-butyrolactones, has been explored for creating functional polymers. frontiersin.orgnih.gov These monomers possess two key polymerizable sites: the vinyl double bond and the lactone ring. nih.gov

This dual reactivity allows for two main polymerization pathways:

Chain-Growth Polymerization: The exocyclic double bond, similar to that in common monomers like methacrylates, is highly reactive and can undergo polymerization through radical, anionic, or other chain-growth mechanisms. This results in polymers with pendant lactone rings, which can influence the material's thermal and mechanical properties. frontiersin.orgnih.gov

Ring-Opening Polymerization (ROP): The lactone ring itself can be opened to form polyesters. This method is crucial for producing biodegradable polymers, and copolymerizing with unsaturated lactones can introduce functionality along the polyester (B1180765) backbone. frontiersin.orgnih.gov